molecular formula C8H11BrN2 B3211296 3-Bromo-6-(tert-butyl)pyridazine CAS No. 1086383-74-5

3-Bromo-6-(tert-butyl)pyridazine

Cat. No.: B3211296
CAS No.: 1086383-74-5
M. Wt: 215.09 g/mol
InChI Key: CACQLVJWSNFUGH-UHFFFAOYSA-N
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Description

3-Bromo-6-(tert-butyl)pyridazine is a brominated pyridazine derivative featuring a bulky tert-butyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups . The tert-butyl group enhances steric bulk, which can influence reaction kinetics, regioselectivity, and crystallinity in structural studies .

Properties

IUPAC Name

3-bromo-6-tert-butylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQLVJWSNFUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tert-butyl)pyridazine typically involves the bromination of 6-(tert-butyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tert-butyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-(tert-butyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tert-butyl)pyridazine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes or receptors, leading to its biological effects . Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

  • 3-Bromo-6-ethylpyridazine hydrobromide (CAS 152665-26-4)
  • 3-Bromo-6-cyclopropylpyridazine (CAS 1086383-70-1)
  • 3-Bromo-6-(trifluoromethyl)pyridazine (CAS 174607-37-5)
  • 3-Bromo-6-isopropylpyridazine hydrobromide (CAS 1373223-56-3)
Property 3-Bromo-6-(tert-butyl)pyridazine 3-Bromo-6-ethylpyridazine hydrobromide 3-Bromo-6-(trifluoromethyl)pyridazine
Molecular Weight Not reported 278.1 (hydrobromide salt) 226.98
Substituent Effect Steric bulk (electron-donating) Smaller alkyl chain; salt enhances solubility Electron-withdrawing CF₃ group
Reactivity Moderate yields in cross-coupling (14–28% for analogs) Likely faster coupling due to less steric hindrance Enhanced electrophilicity due to CF₃
Applications Intermediate for pharmaceuticals/agrochemicals Unreported, likely similar uses Used in fluorinated drug candidates

Key Findings :

  • The tert-butyl group reduces reaction yields in Suzuki couplings compared to less bulky substituents due to steric hindrance .
  • Trifluoromethyl analogs exhibit higher electrophilicity, making them reactive in nucleophilic substitutions .
  • Hydrobromide salts (e.g., isopropyl variant) improve crystallinity and stability, advantageous in purification .

Fused-Ring and Heterocyclic Derivatives

Key Compounds:

  • 3-Bromoimidazo[1,2-b]pyridazine
  • 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
Property This compound 3-Bromoimidazo[1,2-b]pyridazine 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
Structure Simple pyridazine core Fused imidazole-pyridazine ring Piperazinyl substituent (basic nitrogen)
Biological Activity Not reported Antimalarial lead (Plasmodium inhibition) Potential CNS drug candidate (enhanced solubility)
Synthetic Utility Cross-coupling scaffold Requires multi-step synthesis Amine-directed functionalization

Key Findings :

  • Fused-ring systems (e.g., imidazo[1,2-b]pyridazine) show enhanced bioactivity but require complex syntheses .
  • Piperazinyl substituents introduce basicity, improving water solubility for pharmaceutical applications .

Substituent Effects on Electronic Properties

Theoretical studies on pyridazine derivatives indicate that substituents significantly alter electrostatic properties near nitrogen atoms, impacting binding affinity in biological targets . For example:

  • Electron-withdrawing groups (e.g., CF₃) reduce electron density, favoring interactions with electron-rich biological targets .

Biological Activity

3-Bromo-6-(tert-butyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and applications, supported by data tables and findings from various studies.

  • Molecular Formula : C8_8H11_{11}BrN2_2
  • Molecular Weight : 215.09 g/mol
  • Structural Features : The compound contains a bromine atom and a tert-butyl group attached to a pyridazine ring, which affects its steric and electronic properties, making it a subject of interest for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom and the bulky tert-butyl group influence its reactivity and binding affinity to biological molecules, potentially allowing it to inhibit or activate certain enzymes or receptors. This interaction can lead to various biological effects that are currently under investigation for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits promising therapeutic potential against various diseases, including cancer and infectious diseases. The compound's structural characteristics enable it to interact effectively with biological targets, which is crucial for drug development.

Case Studies

Synthesis and Production

The synthesis of this compound typically involves the bromination of 6-(tert-butyl)pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. This process can be optimized for industrial production through continuous flow techniques to enhance yield and purity .

Research Findings

Recent studies have focused on the interaction studies of this compound concerning its binding affinity and reactivity towards biological targets. These findings are essential for understanding the compound's potential in drug design.

Table: Summary of Biological Activity Studies

Study FocusFindings
Anticancer EfficacyPotential inhibition of cancer cell proliferation; ongoing research needed
AntimicrobialStructural analogs show effectiveness against pathogens; further studies required
Binding AffinityInteraction with specific enzymes/receptors being studied to elucidate mechanisms

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-6-(tert-butyl)pyridazine, and what reaction conditions are critical for achieving optimal yields?

  • Answer: The synthesis typically involves halogenation and functionalization of pyridazine precursors. Key methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and amination reactions. Microwave irradiation can enhance reaction efficiency by reducing time and improving selectivity . Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., ethanol/water mixtures), and temperature control. For tert-butyl introduction, alkylation using tert-butyl halides or Grignard reagents under anhydrous conditions is common .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, with tert-butyl protons appearing as a singlet (~1.3 ppm) and aromatic protons in the pyridazine ring (~7.5–8.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at 257.14 for C₈H₁₀BrN₂). High-resolution LC-MS and IR spectroscopy further validate functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .

Q. What are the common challenges in purifying this compound, and how can solvent selection and chromatography parameters be optimized?

  • Answer: Challenges include separating brominated byproducts and residual catalysts. Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients improves purity. Column chromatography with silica gel (hexane:ethyl acetate, 4:1) effectively isolates the compound. For polar impurities, reverse-phase HPLC with acetonitrile/water is recommended .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to mitigate low yields and side product formation?

  • Answer: Low yields (e.g., 16–25% in thienylpyridazine derivatives ) often stem from steric hindrance from the tert-butyl group. Strategies include:

  • Using bulky ligands (e.g., SPhos) to enhance catalyst stability .
  • Optimizing solvent polarity (e.g., DMF for solubility) and reaction temperature (80–100°C).
  • Pre-activating boronic acids with Na₂CO₃ to improve coupling efficiency .

Q. When encountering contradictory reactivity data in bromopyridazine derivatives, what experimental strategies can validate proposed reaction mechanisms?

  • Answer: Contradictions (e.g., divergent substitution outcomes under microwave vs. thermal conditions ) require mechanistic validation via:

  • Kinetic studies (e.g., monitoring intermediates by in-situ IR).
  • Isotopic labeling (e.g., ²H or ¹³C) to track regioselectivity.
  • Computational modeling (DFT) to compare activation energies of competing pathways .

Q. What design principles guide the development of this compound analogs for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Answer: Key principles include:

  • Steric modulation: Introduce substituents at the 2- or 4-positions to assess tert-butyl’s steric effects on target binding .
  • Electron-withdrawing groups: Replace bromine with CF₃ or NO₂ to evaluate electronic impacts on bioactivity .
  • Cross-coupling diversification: Use the bromine site for Suzuki or Buchwald-Hartwig reactions to generate libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.